(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile
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Overview
Description
(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by the introduction of a nitrile group through a dehydration reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific pathway and target involved. The cyclopropyl and nitrile groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium: An intermediate for the synthesis of β-lactamase inhibitors.
4-[(1S,2R,5S)-4,4,8-TRIMETHYL-3-OXABICYCLO[3.3.1]NON-7-EN-2-YL]PHENOL: A compound with interactions involving estrogen receptor alpha.
Uniqueness
(5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential biological activity. Its combination of a cyclopropyl group, a nitrile group, and a pyrrolidine ring sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9?/m0/s1 |
InChI Key |
OFLIZMHGJUWIHY-AADKRJSRSA-N |
Isomeric SMILES |
C[C@H]1CC(C(=O)N1)(C#N)C2CC2 |
Canonical SMILES |
CC1CC(C(=O)N1)(C#N)C2CC2 |
Origin of Product |
United States |
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